

"potential biological activity of 2-Piperidin-1-ylmethyl-acrylic acid"

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Compound of Interest

Compound Name: 2-Piperidin-1-ylmethyl-acrylic acid

Cat. No.: B1609879

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An In-Depth Technical Guide on the Potential Biological Activity of **2-Piperidin-1-ylmethyl-acrylic acid**

Abstract

2-Piperidin-1-ylmethyl-acrylic acid (CAS: 4969-03-3) is a unique chemical entity, structurally characterized as a Mannich base integrating a privileged piperidine scaffold with a reactive α,β -unsaturated carboxylic acid moiety.^{[1][2]} While direct pharmacological studies on this specific compound are not extensively documented in public literature, its constituent chemical features provide a strong basis for predicting significant biological potential. This guide synthesizes information from structurally analogous compounds to build a robust hypothesis for its activity, focusing primarily on its potential as a modulator of the central nervous system (CNS) and as a covalent inhibitor for anti-inflammatory and oncology targets. We present a rationale grounded in medicinal chemistry principles and propose a comprehensive, multi-phase experimental roadmap for the validation of these hypotheses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical scaffolds for therapeutic innovation.

Rationale for Biological Investigation: A Structural Deconstruction

The therapeutic potential of a molecule is fundamentally encoded in its structure. **2-Piperidin-1-ylmethyl-acrylic acid** presents a compelling case for investigation due to the convergence

of two pharmacologically significant motifs: the piperidine ring and the acrylic acid "warhead."

The Piperidine Moiety: A Privileged Scaffold in Drug Discovery

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals, earning it the status of a "privileged scaffold."^[3]^[4] Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and pharmacological properties:

- **CNS Penetrability:** The lipophilic nature and conformational flexibility of the piperidine ring often facilitate passage across the blood-brain barrier, making it a cornerstone in the development of CNS-acting drugs.^[5]
- **Pharmacokinetic Enhancement:** The presence of the piperidine motif can improve metabolic stability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the druggability of a molecule.^[4]
- **Receptor Interaction:** The basic nitrogen atom can act as a hydrogen bond acceptor or become protonated at physiological pH, forming critical ionic interactions with target proteins such as G-protein coupled receptors (GPCRs) and ion channels.^[5]

Derivatives of piperidine have demonstrated an exceptionally broad spectrum of biological activities, including analgesic, antipsychotic, antimicrobial, and anticancer effects, underscoring its versatility as a pharmacophore.^[6]^[7]

The Acrylic Acid Moiety: A Reactive Michael Acceptor

The α,β -unsaturated carbonyl system of the acrylic acid moiety functions as a Michael acceptor. This electrophilic center is capable of undergoing a covalent, nucleophilic addition reaction with soft biological nucleophiles, most notably the thiol group of cysteine residues within proteins.^[8] This reactivity has two major implications:

- **Targeted Covalent Inhibition:** This moiety can serve as a "warhead" to form a permanent bond with a specific protein target. This mechanism is the basis for a growing class of highly effective drugs (e.g., BTK and EGFR inhibitors in oncology) that achieve high potency and prolonged duration of action.

- Potential for Toxicity: Off-target reactions with other biological nucleophiles can lead to toxicity.[9] Therefore, the reactivity of the Michael acceptor must be finely tuned to ensure selectivity for the intended target.

The combination of a proven pharmacophore for targeting and a reactive warhead for potent, durable inhibition is a powerful strategy in modern drug design.

Hypothesized Biological Targets and Therapeutic Applications

Based on the structural analysis, we hypothesize two primary avenues of biological activity for **2-Piperidin-1-ylmethyl-acrylic acid**.

Central Nervous System Activity: GABAergic Modulation

A substantial body of evidence points to the role of piperidine-containing compounds as modulators of the γ -aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[10] The natural product piperine, for instance, is a positive allosteric modulator of GABA-A receptors, potentiating the effect of GABA at a site distinct from the benzodiazepine binding site.[11][12] This modulation leads to anxiolytic and anticonvulsant effects.[13]

We hypothesize that **2-Piperidin-1-ylmethyl-acrylic acid** will exhibit similar activity. The piperidine ring would serve as the recognition element, guiding the molecule to an allosteric pocket on the GABA-A receptor complex. The resulting potentiation of GABA-induced chloride influx would lead to hyperpolarization of the neuronal membrane and a general inhibitory effect on neurotransmission.

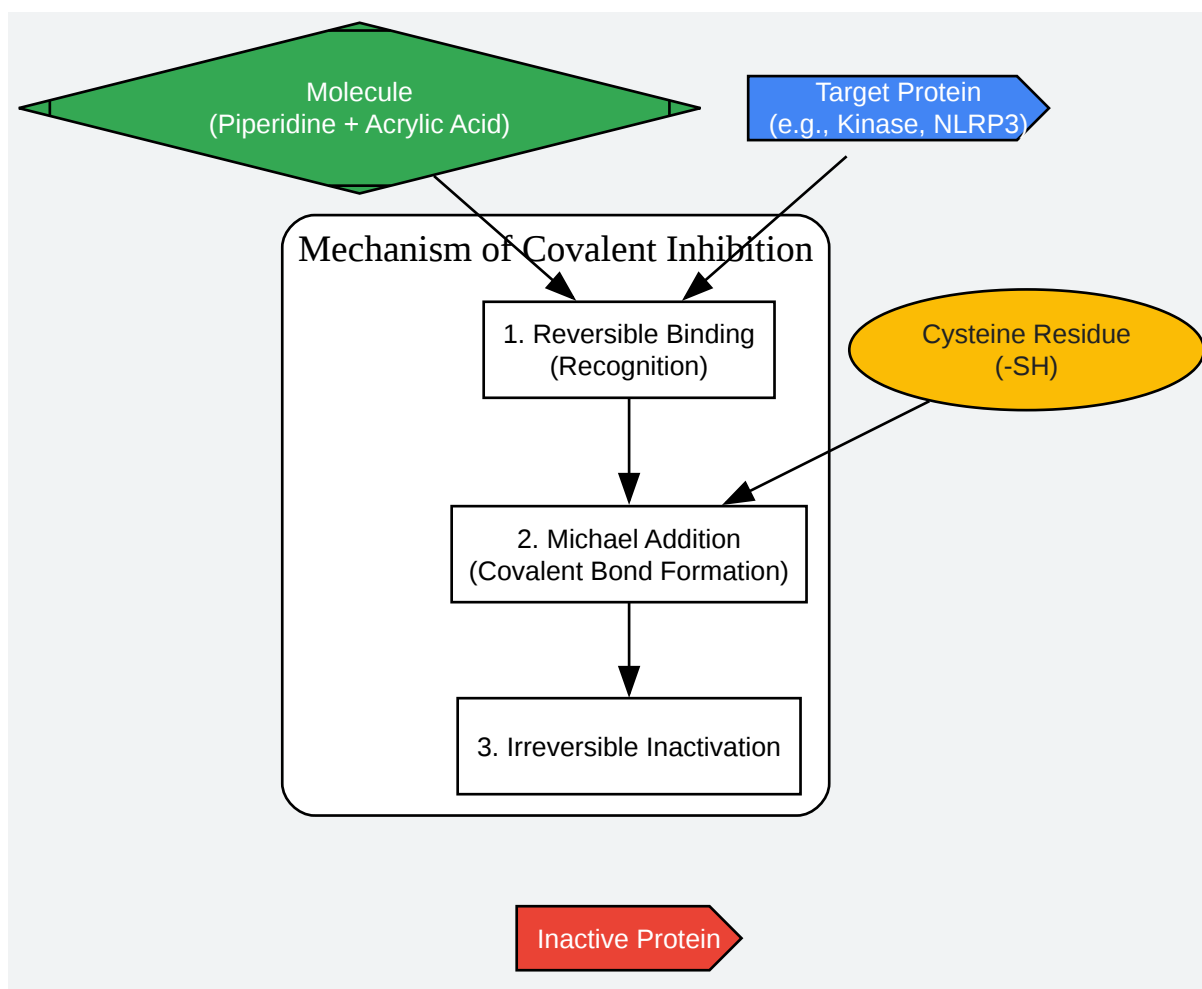
Caption: Hypothesized modulation of the GABA-A receptor.

Anti-Inflammatory and Anticancer Activity: Covalent Inhibition

The acrylic acid moiety positions this compound as a potential targeted covalent inhibitor. Many inflammatory and oncogenic pathways are driven by kinases and other enzymes that have accessible cysteine residues near their active sites. A prime example is the NLRP3

inflammasome, a key driver of inflammatory diseases, where piperidine-containing scaffolds have already been explored as inhibitors.[14][15]

We hypothesize that the piperidine portion of the molecule could bind to a recognition pocket in an enzyme like a kinase or the NLRP3 ATPase domain, positioning the acrylic acid "warhead" in close proximity to a nucleophilic cysteine residue. A subsequent Michael addition reaction would form an irreversible covalent bond, permanently inactivating the enzyme.

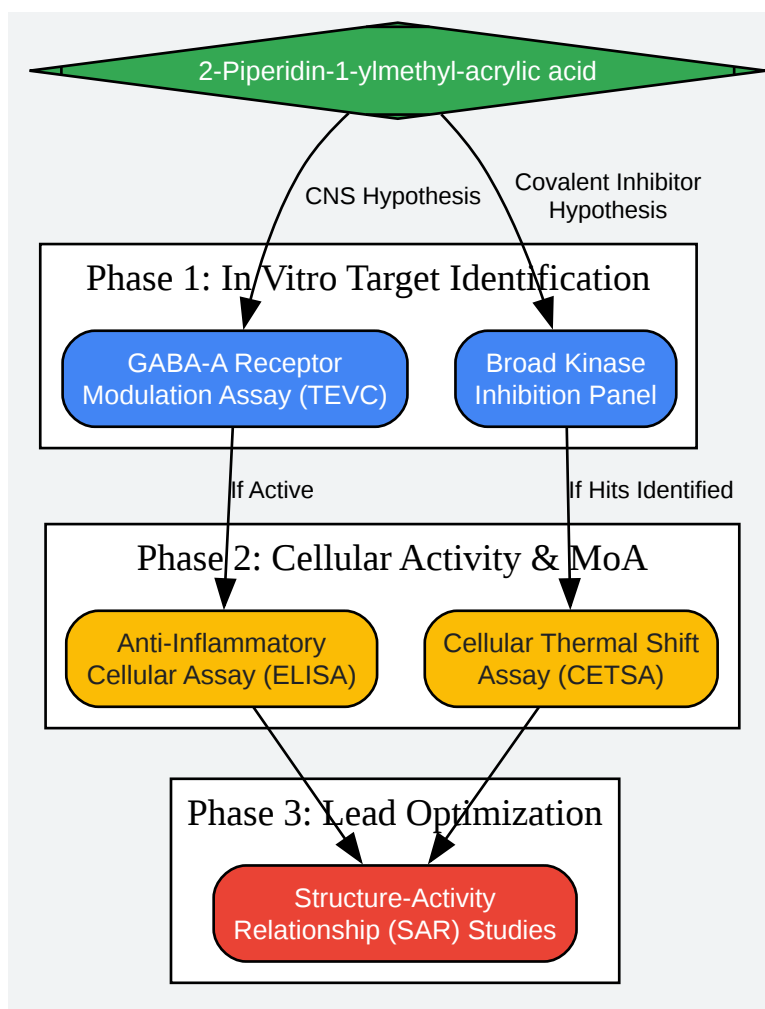


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Caption: Proposed mechanism of targeted covalent inhibition.

A Strategic Roadmap for Experimental Validation

To systematically test these hypotheses, we propose a phased experimental approach, beginning with broad in vitro screening and progressing to more complex cellular assays.



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